molecular formula C15H21NO2 B12723065 N-Cinnamoyl-D-leucinol CAS No. 127852-95-3

N-Cinnamoyl-D-leucinol

Cat. No.: B12723065
CAS No.: 127852-95-3
M. Wt: 247.33 g/mol
InChI Key: DZDOBDWXGLZYPW-MYSGNRETSA-N
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Description

N-Cinnamoyl-D-leucinol is a chemical compound of interest in organic and medicinal chemistry research, combining a chiral amino alcohol backbone with a cinnamoyl moiety. The D-leucinol portion provides a chiral, non-proteinogenic scaffold often utilized in asymmetric synthesis and as a building block for more complex molecules . The cinnamoyl group is a common pharmacophore found in various bioactive molecules. Research on related N-cinnamoylated structures has demonstrated their potential in drug discovery, particularly as antimalarial leads with activity against both blood-stage and liver-stage Plasmodium parasites . Furthermore, computational molecular modelling studies on N-cinnamoyl amides have explored their potential as α-glucosidase inhibitors, which is a target for type 2 diabetes management . As such, this compound serves as a versatile intermediate for researchers working on the synthesis of novel compounds for biological evaluation. This product is intended for research and manufacturing applications in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127852-95-3

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(E)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C15H21NO2/c1-12(2)10-14(11-17)16-15(18)9-8-13-6-4-3-5-7-13/h3-9,12,14,17H,10-11H2,1-2H3,(H,16,18)/b9-8+/t14-/m1/s1

InChI Key

DZDOBDWXGLZYPW-MYSGNRETSA-N

Isomeric SMILES

CC(C)C[C@H](CO)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)CC(CO)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Cinnamoyl D Leucinol and Analogues

Strategic Approaches for Cinnamoyl-Amino Alcohol Conjugation

The conjugation of cinnamic acid with amino alcohols like D-leucinol to form N-Cinnamoyl-D-leucinol involves the formation of a stable amide bond. The primary strategic considerations for this conjugation revolve around the activation of the carboxylic acid group of cinnamic acid to facilitate nucleophilic attack by the amino group of D-leucinol. Several established peptide coupling and amidation techniques can be effectively employed for this purpose.

A common and effective strategy involves the use of coupling reagents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are widely used in peptide synthesis and can be adapted for this conjugation. niscpr.res.in These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Another robust strategy is the conversion of cinnamic acid to a more reactive acyl halide, typically cinnamoyl chloride. niscpr.res.in This is often achieved by treating cinnamic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cinnamoyl chloride is highly electrophilic and reacts readily with the amino group of D-leucinol, usually in the presence of a base to neutralize the HCl byproduct. This method is straightforward and often results in high yields.

Solid-phase synthesis methodologies, commonly used in peptide synthesis, can also be adapted for the synthesis of cinnamoyl-amino alcohol conjugates. This approach involves anchoring the amino alcohol to a solid support, followed by the coupling of cinnamic acid, and subsequent cleavage from the resin.

The choice of strategy often depends on the scale of the synthesis, the desired purity, and the compatibility of the reagents with other functional groups present in the starting materials.

Direct Synthesis of this compound

The direct synthesis of this compound can be accomplished through two primary pathways: the formation of the amide bond via coupling reactions and ensuring the stereospecific synthesis of the D-leucinol starting material.

Amide Bond Formation via Coupling Reactions

The formation of the amide bond between cinnamic acid and D-leucinol is a critical step in the direct synthesis of the target molecule. This can be achieved using various coupling agents or by activating the cinnamic acid.

One common method involves the use of carbodiimides, such as DCC or EDC, to facilitate the coupling. In a typical procedure, cinnamic acid is treated with the carbodiimide (B86325) in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to form the active O-acylisourea intermediate. Subsequent addition of D-leucinol leads to the formation of this compound. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the Schotten-Baumann reaction provides a high-yielding route to the desired amide. niscpr.res.in This method involves the conversion of cinnamic acid to cinnamoyl chloride using a chlorinating agent like thionyl chloride. The resulting cinnamoyl chloride is then reacted with D-leucinol in the presence of a base, such as an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid formed during the reaction. niscpr.res.in

The table below summarizes typical conditions for these amide bond formation reactions.

Coupling MethodReagentsSolventTemperatureTypical Yield
Carbodiimide CouplingCinnamic acid, D-leucinol, EDC, HOBtDMF or DCMRoom TemperatureGood to Excellent
Schotten-BaumannCinnamoyl chloride, D-leucinol, NaOH(aq) or Et₃NBiphasic (e.g., DCM/water) or DCM0 °C to Room TemperatureHigh
HBTU CouplingCinnamic acid, D-leucinol, HBTU, DIPEADMFRoom TemperatureHigh

Stereospecific Synthesis of the D-Leucinol Moiety

A well-established method for the reduction of amino acids to amino alcohols is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). However, the direct reduction of the free carboxylic acid can be challenging. Therefore, it is often more efficient to first convert D-leucine to its corresponding methyl or ethyl ester. The esterification can be achieved by reacting D-leucine with the respective alcohol in the presence of an acid catalyst, such as thionyl chloride or gaseous HCl. The resulting D-leucine ester can then be cleanly reduced to D-leucinol using LiAlH₄ or sodium borohydride (B1222165) (NaBH₄) in some cases, with the latter being a milder and more selective reagent.

The Bouveault-Blanc reduction, which utilizes sodium metal in an alcohol solvent, has also been historically used for the reduction of esters to alcohols and can be applied to the synthesis of amino alcohols from amino acid esters. However, this method has been largely superseded by hydride-based reductions due to better yields and milder reaction conditions.

The stereochemical integrity of the chiral center in D-leucine is generally preserved during these reduction processes, leading to the formation of D-leucinol in high enantiomeric excess.

The table below outlines common methods for the stereospecific synthesis of D-leucinol.

Starting MaterialReducing AgentSolventKey Considerations
D-Leucine methyl esterLithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl EtherRequires anhydrous conditions; high-yielding.
D-Leucine ethyl esterSodium Borohydride (NaBH₄)Ethanol or THF/MethanolMilder than LiAlH₄; may require longer reaction times or higher temperatures.
D-Leucine ethyl esterSodium metalAbsolute EthanolBouveault-Blanc reduction; less common now.

Derivatization Strategies from Precursor Compounds

An alternative to the direct synthesis of this compound is the derivatization from readily available precursor compounds. These strategies involve synthesizing a related molecule first and then converting it to the target compound in a subsequent step.

Reduction and Functionalization of Carboxylic Acid Derivatives

The key transformation in this derivatization strategy is the chemoselective reduction of the carboxylic acid group of N-Cinnamoyl-D-leucine to a primary alcohol without affecting the amide bond or the double bond in the cinnamoyl moiety. Strong, non-selective reducing agents like LiAlH₄ could potentially reduce the amide as well.

Therefore, more selective reducing agents are required. Borane (B79455) (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are known to be highly effective for the selective reduction of carboxylic acids in the presence of other functional groups like amides and esters. The reaction of N-Cinnamoyl-D-leucine with a borane complex would selectively reduce the carboxylic acid to the corresponding primary alcohol, thus affording this compound. This method is generally high-yielding and preserves the stereochemistry of the amino acid residue.

The following table summarizes the key aspects of this derivatization approach.

Precursor CompoundReaction TypeReagentKey Advantage
N-Cinnamoyl-D-leucineChemoselective ReductionBorane-THF complex (BH₃·THF)High selectivity for the carboxylic acid over the amide and alkene.
N-Cinnamoyl-D-leucineChemoselective ReductionBorane-dimethyl sulfide (BMS)Similar selectivity to BH₃·THF with a more stable reagent.

Optimization of Reaction Parameters and Process Efficiency

The efficient synthesis of this compound predominantly relies on the formation of an amide bond between the carboxyl group of cinnamic acid and the amino group of D-leucinol. A common and effective method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. organic-chemistry.orgiitk.ac.inwikipedia.org The optimization of this reaction is critical for maximizing the yield and minimizing side products.

Key parameters that are systematically varied to enhance process efficiency include temperature, solvent, the type and amount of base, and the reaction time. The reaction is typically initiated by activating cinnamic acid to a more reactive species, such as cinnamoyl chloride, often by reacting it with thionyl chloride or oxalyl chloride. fishersci.itreddit.com This activated intermediate is then reacted with D-leucinol.

Temperature: The temperature of the reaction is a crucial factor. While the formation of the acyl chloride may require heating, the subsequent amidation is often carried out at lower temperatures, typically ranging from 0 °C to room temperature, to control the exothermic nature of the reaction and prevent side reactions.

Solvent: The choice of solvent is critical for ensuring that all reactants remain in solution and for facilitating the reaction. A two-phase solvent system, consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing the base, is often employed in Schotten-Baumann conditions. wikipedia.org The organic phase dissolves the starting materials and the product, while the aqueous base neutralizes the hydrochloric acid generated during the reaction. wikipedia.org

Base: A variety of bases can be used, with sodium hydroxide and pyridine being common choices. iitk.ac.in The base plays a dual role: it neutralizes the acid produced and can also act as a catalyst. The concentration and rate of addition of the base are optimized to maintain a suitable pH and avoid hydrolysis of the acyl chloride.

Process Efficiency: The efficiency of the synthesis is primarily evaluated by the reaction yield. By systematically adjusting the aforementioned parameters, the yield of this compound can be significantly improved. For instance, a comparative analysis of different bases or solvent systems can reveal the optimal conditions for the reaction.

ParameterCondition ACondition BCondition CYield (%)
Temperature0 °CRoom Temperature0 °C to Room Temperature85
SolventDichloromethane/WaterTetrahydrofuranDichloromethane/Water78
BaseAqueous NaOHTriethylamineAqueous NaOH92

Analytical Characterization of Synthesized this compound: Structural Elucidation Techniques

Following the synthesis of this compound, a thorough analytical characterization is imperative to confirm its structure, assess its purity, and verify its stereochemical integrity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number and types of protons in the molecule. Key signals would include those for the aromatic protons of the cinnamoyl group, the vinyl protons of the double bond, and the protons of the D-leucinol moiety. The coupling constants between the vinyl protons can confirm the trans configuration of the double bond in the cinnamoyl group. The chemical shifts of the protons adjacent to the newly formed amide bond and the stereocenter in the D-leucinol backbone are crucial for confirming the structure.

Atom¹H Chemical Shift (ppm, representative)¹³C Chemical Shift (ppm, representative)
Amide NH~6.5-7.5 (d)N/A
Aromatic CH~7.2-7.6 (m)~127-135
Vinylic CH (α to C=O)~6.4 (d)~120
Vinylic CH (β to C=O)~7.5 (d)~140
Amide C=ON/A~166
Leucinol CH ( stereocenter)~3.8-4.0 (m)~50-55
Leucinol CH₂O~3.5-3.7 (m)~65-70

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The successful formation of the amide bond is confirmed by the presence of characteristic absorption bands:

Amide I band: Typically observed around 1630-1680 cm⁻¹, corresponding to the C=O stretching vibration of the amide. leibniz-fli.denih.gov

Amide II band: Usually found between 1510 and 1580 cm⁻¹, arising from N-H bending and C-N stretching vibrations. leibniz-fli.de The presence of a broad O-H stretching band around 3300-3500 cm⁻¹ from the hydroxyl group of the D-leucinol moiety would also be expected.

Chromatographic methods are essential for determining the purity of the synthesized this compound and for monitoring the progress of the reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively assessing the purity of the compound and for monitoring the reaction. reachdevices.comamrita.edu A suitable mobile phase, typically a mixture of a non-polar and a polar solvent (e.g., hexane (B92381) and ethyl acetate), is used to separate the product from the starting materials and any byproducts. The spots can be visualized under UV light, as the cinnamoyl group is UV-active, or by using a staining agent such as ninhydrin, which reacts with any unreacted D-leucinol. reachdevices.comfiu.edulibretexts.org The Rƒ (retention factor) value of the product will be distinct from that of the starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative assessment of purity. mdpi.commdpi.comwho.int A reversed-phase HPLC method, using a C18 column, is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve good separation of the product from any impurities. mdpi.com The purity of the sample is determined by integrating the peak area of the product and expressing it as a percentage of the total peak area.

ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1% Acetic Acid in Water
Mobile Phase BAcetonitrile
Gradient50-95% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Retention Time (Representative)~15 min

Structure Activity Relationship Sar Elucidation for N Cinnamoyl D Leucinol Derivatives

Influence of Cinnamoyl Ring Substitutions on Biological Profiles

Substitutions on the phenyl ring of the cinnamoyl moiety can significantly modulate the biological activity of N-cinnamoyl aminoalkanol derivatives. Research on a series of (E)-N-cinnamoyl aminoalkanols has shown that the nature and position of the substituent are critical determinants of anticonvulsant activity. nih.gov

In a study of N-cinnamoyl phenothiazine (B1677639) derivatives, a nitro group (–NO2) on the cinnamoyl moiety was associated with better antioxidant activity. researchgate.net Furthermore, research on cinnamoyl amides of amino acid derivatives indicated that most of these synthesized compounds exhibited greater antimicrobial activity than cinnamic acid itself. researchgate.net

The following table summarizes the observed influence of cinnamoyl ring substitutions on the anticonvulsant activity of a series of (E)-N-cinnamoyl aminoalkanols. nih.gov

Substitution on Phenyl RingPositionObserved Effect on Anticonvulsant Activity
Chlorine (Cl)para (4-)Beneficial
Methyl (CH3)ortho (2-)Beneficial
Methyl (CH3)para (4-)Decreased Activity

These findings underscore the importance of the substitution pattern on the cinnamoyl ring for the biological profile of this class of compounds.

Impact of Leucinol Side Chain Modifications on Bioactivity

The structure of the amino alcohol side chain, in this case, D-leucinol, is another critical factor influencing the biological activity of N-cinnamoyl derivatives. Modifications to this side chain can affect the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which can impact its interaction with biological targets.

In the context of anticonvulsant (E)-N-cinnamoyl aminoalkanols, variations in the aminoalkanol portion of the molecule were shown to have a significant effect on their activity. nih.gov For example, derivatives containing a 1-hydroxybutan-2-yl or a 2-hydroxypropyl side chain, coupled with a 4-chlorophenyl cinnamoyl moiety, were identified as highly active compounds. nih.gov This suggests that the size and branching of the alkyl group in the amino alcohol side chain are important for optimizing the biological response.

The following table illustrates the impact of different aminoalkanol side chains on the anticonvulsant activity of (E)-3-(4-chlorophenyl)prop-2-enamides. nih.gov

Aminoalkanol Side ChainAnticonvulsant Activity Profile
1-hydroxybutan-2-ylIdentified as a highly active compound
2-hydroxypropylIdentified as a highly active compound

These observations highlight the significant role that the leucinol side chain and its modifications can play in modulating the bioactivity of N-Cinnamoyl-D-leucinol derivatives.

Stereochemical Effects of the D-Configuration on Receptor Recognition and Enzyme Binding

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its ability to bind to chiral receptors and enzymes. In the case of this compound, the D-configuration of the leucinol moiety is expected to play a crucial role in its biological activity.

While specific studies on the stereochemical effects of this compound are not extensively available, the principles of stereoselectivity in drug action are well-established. For a chiral molecule to interact with a biological target, its stereoisomers must be oriented correctly to fit into the binding site. Even subtle differences in the spatial arrangement of functional groups can lead to significant differences in binding affinity and efficacy.

For instance, in a study of (E)-N-cinnamoyl aminoalkanol derivatives, the S-configuration of (2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide was found to be one of the most active anticonvulsant compounds. nih.gov This highlights the importance of a specific stereoisomer for biological activity. The D-configuration of the leucinol in this compound would present a unique spatial arrangement of its isobutyl and hydroxymethyl groups relative to the cinnamoyl amide backbone. This specific orientation will dictate how the molecule interacts with its biological target, influencing both receptor recognition and enzyme binding.

The differential interaction of stereoisomers with a chiral binding site can be attributed to the need for a precise three-point attachment, where multiple functional groups on the molecule must align with corresponding interaction points on the receptor or enzyme. A change in stereochemistry at one chiral center can disrupt this optimal alignment, leading to a decrease or loss of activity.

Role of Linker Chemistry and Terminal Group Variations in Compound Efficacy

Modifications to the terminal amino group of related compounds, such as primaquine, have been explored to improve bioavailability and reduce toxicity. These modifications often involve the formation of amides, carbamates, or ureas, which alter the physicochemical properties of the parent molecule. nih.gov Similarly, for this compound, variations in the terminal hydroxyl group of the leucinol could be a strategy to modulate its biological profile. For example, esterification or etherification of this hydroxyl group would alter the compound's polarity and hydrogen bonding potential.

The concept of a "linker" is also crucial in the design of more complex molecules, such as antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs), where it connects a targeting moiety to a payload. While this compound is a smaller molecule, the principles of linker design are still relevant. The amide bond provides a certain degree of rotational freedom, but its rigidity also helps to orient the cinnamoyl and leucinol moieties in a specific spatial relationship.

Research on secondary amino alcohols as cleavable linkers highlights the importance of the chemical nature of the linker in determining its stability and reactivity. nih.govnih.gov In the context of this compound, the stability of the amide bond is a key factor in its pharmacokinetic profile. Variations in the atoms adjacent to the amide bond could influence its susceptibility to enzymatic cleavage.

Mechanistic Investigations and Molecular Targets of N Cinnamoyl D Leucinol

Cellular and Subcellular Target Identification

The biological activities of N-Cinnamoyl-D-leucinol are rooted in its ability to interact with fundamental cellular structures and pathways. Research into its cellular and subcellular targets has provided insights into its antimicrobial and cytotoxic properties.

Research on Microbial Membrane Interaction Mechanisms

The antimicrobial action of cinnamoyl derivatives, including those conjugated with amino acids, is often attributed to their ability to compromise the integrity of microbial cell membranes. Studies on synthetic cinnamides and cinnamates have shown that these compounds can directly interact with components of the fungal plasma membrane, such as ergosterol (B1671047), as well as the cell wall. nih.govresearchgate.net This interaction disrupts the membrane's structure and function, leading to leakage of intracellular contents and ultimately cell death. For instance, certain cinnamoyl amides of amino acid derivatives have demonstrated significant antimicrobial activity against a range of bacteria and yeasts. researchgate.net

Compound Class Microorganism Proposed Mechanism of Membrane Interaction Key Findings
Cinnamides and Cinnamates Candida albicans Direct interaction with ergosterol and the cell wall. nih.govresearchgate.net Disruption of fungal plasma membrane integrity. nih.govresearchgate.net
Cinnamoyl-Leucine A. baumannii, MRSA Binding to bacterial proteins. rjptonline.org Favorable binding energies in molecular docking studies suggest potential for enzyme inhibition. rjptonline.org

Intracellular Signaling Pathway Modulation Research

This compound and related compounds have been shown to modulate various intracellular signaling pathways, which can account for their antioxidant, anti-inflammatory, and cytoprotective effects. One of the key pathways affected is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. frontiersin.org

Studies on cinnamaldehyde (B126680), a related compound, have demonstrated its ability to activate the Nrf2-dependent antioxidant response in human epithelial colon cells. nih.gov This activation leads to an upregulation of cellular glutathione (B108866) levels, which helps protect cells against oxidative stress-induced genotoxicity. nih.gov Similarly, a structurally modified derivative, Methyl 6-O-cinnamoyl-α-d-glucopyranoside (MCGP), was found to ameliorate acute liver injury by activating the Nrf2 signaling pathway and inhibiting oxidative stress. frontiersin.org

In addition to the Nrf2 pathway, cinnamoyl derivatives have been implicated in the modulation of inflammatory pathways. For example, trans-cinnamic acid has been shown to act as an agonist for G protein-coupled receptor 109A (GPR109A), which can lead to anti-inflammatory effects in the colon. mdpi.com Other studies suggest that certain cinnamoyl compounds can inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation. nih.gov The modulation of these pathways suggests that this compound may have therapeutic potential in conditions associated with oxidative stress and inflammation.

Signaling Pathway Modulator Effect Potential Outcome
Nrf2 Cinnamaldehyde, MCGP Activation frontiersin.orgnih.gov Increased antioxidant defense, cytoprotection frontiersin.orgnih.gov
GPR109A trans-Cinnamic Acid Agonism mdpi.com Anti-inflammatory effects in the colon mdpi.com
TLR4/NF-κB Parthenolide (related structure) Inhibition nih.gov Reduction of pro-inflammatory cytokine production nih.gov

DNA Interaction and Genotoxicity Mechanisms

Research has indicated that the cytotoxic effects of some cinnamoyl-amino acid conjugates are mediated through their interaction with DNA, leading to genotoxicity and cell death. nih.govresearchgate.net A study on newly synthesized cinnamoyl-amino acid conjugates demonstrated that these compounds cause cell death through a mechanism involving DNA damage. nih.govresearchgate.net The Comet assay, a sensitive method for detecting DNA strand breaks, revealed statistically significant DNA damage in cells treated with these conjugates. nih.gov

The precise mechanism of DNA interaction is likely multifaceted. The planar structure of the cinnamoyl group may allow it to intercalate between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. Furthermore, some cinnamoyl derivatives can generate reactive oxygen species (ROS), which can in turn induce oxidative damage to DNA. While these studies provide strong evidence for the genotoxic potential of the broader class of cinnamoyl-amino acid conjugates, further research is necessary to specifically characterize the DNA interaction and genotoxic profile of this compound.

Compound Class Assay Finding Implication
Cinnamoyl-Amino Acid Conjugates Comet Assay Statistically significant DNA damage observed. nih.gov The cytotoxic mechanism involves the induction of genotoxicity. nih.gov

Enzymatic Active Site Binding and Inhibitory Mechanisms

The cinnamoyl scaffold has been identified as a promising pharmacophore for the development of enzyme inhibitors. The ability of this compound and its analogs to bind to the active sites of various enzymes and inhibit their activity is a key aspect of their biological effects. The interaction is typically non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the amino acid residues within the enzyme's active site.

Several studies have highlighted the enzyme inhibitory potential of cinnamoyl derivatives. For instance, cinnamoyl sucrose (B13894) esters have been shown to be effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov The inhibitory potency was found to be dependent on the number and position of the cinnamoyl moieties. nih.gov In another example, novel trans-cinnamoyl derivatives were identified as potent and reversible inhibitors of tissue transglutaminase (TG2), an enzyme implicated in various physiological disorders. nih.gov These inhibitors were found to be competitive with the acyl donor substrate of the enzyme. nih.gov

Molecular docking studies have provided further insights into the binding modes of these inhibitors. For cinnamoyl sucrose esters, the high inhibitory activity was attributed to multiple π-π interactions and the favorable projection of the cinnamoyl groups into the enzyme's active site. nih.gov Similarly, a study on Melaleuca cajuputi extract, which contains cinnamoyl derivatives, revealed significant inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nrfhh.com These findings suggest that this compound likely possesses the ability to bind to and inhibit a range of enzymes, contributing to its diverse pharmacological profile.

Enzyme Target Inhibitor Class IC50 Value Mechanism of Inhibition
α-Glucosidase Cinnamoyl Sucrose Esters Varies with structure nih.gov Competitive inhibition, π-π interactions in active site nih.gov
α-Amylase Cinnamoyl Sucrose Esters Varies with structure nih.gov Competitive inhibition, π-π interactions in active site nih.gov
Tissue Transglutaminase (TG2) trans-Cinnamoyl Derivatives As low as 18 µM nih.gov Reversible, competitive with acyl donor substrate nih.gov
Tyrosinase Melaleuca cajuputi Methanolic Extract 65.81 µg/mL nrfhh.com Not specified

Receptor-Ligand Recognition and Activation/Antagonism Mechanisms

Beyond enzymatic inhibition, cinnamoyl derivatives have been shown to interact with cellular receptors, acting as either agonists or antagonists to modulate receptor function. This interaction is crucial for initiating or blocking specific cellular signaling cascades. The recognition process is highly specific, relying on the three-dimensional shape and chemical properties of both the ligand (the cinnamoyl derivative) and the receptor's binding pocket.

A notable example is the development of a cinnamoyl-peptide antagonist for the N-formyl peptide receptor (FPR). The compound, cinnamoyl-phenylalanine-(D)leucine-phenylalanine-(D)leucine-phenylalanine-lysine (cFLFLFK), demonstrated high affinity for the FPR, a receptor involved in inflammatory responses. nih.gov This antagonist binds to the receptor but does not activate it, thereby blocking the binding of the natural N-formyl peptide agonists and preventing the downstream signaling that leads to inflammation. nih.govnih.gov

Conversely, some cinnamoyl derivatives can act as receptor agonists. As mentioned previously, trans-cinnamic acid has been identified as a full agonist of the G protein-coupled receptor GPR109A. mdpi.com Activation of this receptor in the colon by trans-cinnamic acid leads to anti-inflammatory effects, highlighting a different mode of receptor interaction. mdpi.com The ability of the cinnamoyl scaffold to be incorporated into both receptor antagonists and agonists underscores its versatility in drug design. While direct studies on this compound's receptor interactions are limited, these findings strongly suggest its potential to act as a modulator of various receptor systems.

Receptor Target Ligand Mode of Action Functional Outcome
N-formyl peptide receptor (FPR) cinnamoyl-phenylalanine-(D)leucine-phenylalanine-(D)leucine-phenylalanine-lysine (cFLFLFK) Antagonist nih.govnih.gov Inhibition of inflammatory signaling nih.govnih.gov
G protein-coupled receptor 109A (GPR109A) trans-Cinnamic Acid Agonist mdpi.com Anti-inflammatory effects mdpi.com

Computational Chemistry and Molecular Modeling of N Cinnamoyl D Leucinol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.govresearchgate.net This technique is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For cinnamoyl derivatives, molecular docking has been successfully applied to elucidate interactions with various enzymes. For instance, studies on synthetic cinnamides and cinnamates identified likely protein targets for their antimicrobial activity through docking simulations. researchgate.netmdpi.com In another study, induced-fit docking was employed for cinnamoyl derivatives targeting the p300 histone acetyltransferase, revealing key interactions that influence their inhibitory activity. nih.gov

In the context of N-Cinnamoyl-D-leucinol, docking simulations would involve preparing the 3D structure of the molecule and docking it against a library of known protein structures, particularly enzymes like α-glucosidase, where related N-cinnamoyl amides have shown inhibitory potential. usfq.edu.ec The simulation would predict the binding pose and affinity, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking between the cinnamoyl group, the D-leucinol moiety, and the amino acid residues in the protein's active site. nih.gov A lower binding energy typically indicates a more stable and favorable interaction. nih.gov

Table 1: Representative Molecular Docking Scores for Cinnamoyl Derivatives Against a Putative Target This table is illustrative, based on typical data from docking studies of related compounds.

Compound Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
This compound (Hypothetical) α-Glucosidase -8.5 ASP215, GLU277, ARG442
Cinnamoyl Derivative A p300 HAT -7.9 TYR1397, TRP1436

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movement of atoms and molecules over time. nih.govresearchgate.net These simulations are essential for assessing the conformational stability of a ligand-protein complex and for exploring the kinetics of binding and unbinding. nih.gov

Following molecular docking, an MD simulation of the this compound-target complex would be performed to validate the stability of the predicted binding pose. nih.gov The simulation, typically run for nanoseconds to microseconds, tracks the atomic movements under physiological conditions (solvent, temperature, pressure). Analysis of the trajectory can reveal:

Conformational Stability: By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over time, researchers can assess if the complex remains stable or if the ligand dissociates. A stable RMSD suggests a durable interaction. researchgate.net

Binding Kinetics: Advanced MD techniques can estimate the association (kon) and dissociation (koff) rate constants. The residence time (the inverse of koff) is an increasingly important parameter in drug design, as a longer residence time can lead to a more durable therapeutic effect.

Flexibility and Local Dynamics: Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid upon binding, providing insights into the induced-fit mechanisms. nih.gov

Studies on related cinnamoyl derivatives have used MD simulations to confirm the stability of docked complexes and to understand the dynamic nature of the interactions that contribute to their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules. mdpi.com

A significant QSAR study was performed on 17 N-cinnamoyl and hydroxycinnamoyl amides, which are close structural analogs of this compound, to model their α-glucosidase inhibitory activity. usfq.edu.ecconsensus.app The study utilized two types of molecular descriptors:

Quantum Chemical Descriptors: Calculated using Density Functional Theory (DFT), these describe electronic properties like hardness, softness, and charge distribution.

3D Molecular Topology Descriptors: These capture information about the three-dimensional shape, size, and physicochemical properties like polar surface area and van der Waals volume. researchgate.netusfq.edu.ec

A genetic algorithm was used to select the most relevant descriptors, and a multiple linear regression model was built. The resulting QSAR model demonstrated high statistical robustness, indicating a strong correlation between the selected descriptors and the experimental activity. usfq.edu.ec

Table 2: Statistical Validation of a QSAR Model for N-Cinnamoyl Amides Data adapted from a study on N-cinnamoyl and hydroxycinnamoyl amides as α-glucosidase inhibitors. usfq.edu.ec

Parameter Value Description
0.946 Coefficient of determination; indicates the goodness of fit of the model.
0.901 Cross-validated R²; measures the predictive ability of the model.

Such a model can be used to predict the α-glucosidase inhibitory activity (expressed as pIC₅₀) of this compound based on its calculated molecular descriptors.

Predictive Modeling of Biological Efficacy and Selectivity

For this compound, a predictive workflow would involve:

Target Prediction: Using docking and other bioinformatics tools to identify the most likely protein targets. mdpi.com

Activity Prediction: Applying established QSAR models, like the one for α-glucosidase inhibitors, to predict its potency against these targets. usfq.edu.ecconsensus.app

Selectivity Profiling: Docking the compound against a panel of related proteins (e.g., different types of glycosidases or off-target enzymes) to predict its selectivity. A compound is considered selective if it shows significantly higher affinity for the intended target over others.

ADMET Prediction: Using computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for a compound's potential as a drug.

Based on the QSAR study of related N-cinnamoyl amides, structural modifications can be suggested to enhance predicted activity. For example, the model indicated that certain substitutions on the cinnamoyl ring could increase the pIC₅₀ value, guiding the design of more potent derivatives. usfq.edu.ec This predictive power is a cornerstone of modern computational drug discovery, enabling a more rational and efficient search for new therapeutic agents. unipd.it

Future Research Trajectories for N Cinnamoyl D Leucinol

Exploration of Novel Biological Activities and Therapeutic Applications

The cinnamoyl moiety is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govnih.gov The conjugation of this scaffold with D-leucinol, an amino alcohol, introduces chirality and additional functional groups that could modulate its biological profile, potentially leading to novel therapeutic applications.

Future research should focus on a systematic evaluation of N-Cinnamoyl-D-leucinol against a diverse panel of biological targets. Initial investigations could build upon the known activities of related cinnamoyl compounds. For instance, given the anticancer potential of many cinnamoyl derivatives, screening this compound against various cancer cell lines, such as glioblastoma and neuroblastoma, would be a logical starting point. nih.gov Furthermore, exploring its efficacy against microbial pathogens, including drug-resistant strains, is warranted. mdpi.com

Beyond these established areas, a broader, unbiased screening approach could uncover entirely new therapeutic avenues. This could involve assessing its activity in models of neurodegenerative diseases, metabolic disorders, and immunological conditions. The identification of any significant "hits" from these screens would necessitate follow-up studies to elucidate the mechanism of action and validate the molecular targets.

Development of Advanced Synthetic Methodologies for Derivative Libraries

To thoroughly explore the structure-activity relationships (SAR) of this compound, the development of efficient and versatile synthetic methodologies for the creation of derivative libraries is paramount. These libraries would involve systematic modifications to both the cinnamoyl and D-leucinol portions of the molecule.

Key areas for synthetic exploration include:

Cinnamoyl Moiety Modification: Introduction of various substituents (e.g., electron-donating and electron-withdrawing groups) on the aromatic ring of the cinnamic acid precursor.

D-leucinol Moiety Modification: Alteration of the isobutyl side chain and exploration of different stereoisomers.

Linker Modification: Variation of the amide bond connecting the two moieties to explore the impact of different linker types on biological activity.

Advanced synthetic techniques, such as solid-phase synthesis and flow chemistry, could be employed to facilitate the rapid and efficient generation of these derivative libraries. These high-throughput synthesis methods would enable the production of a large number of analogs for subsequent biological screening. nih.gov

Integration with High-Throughput Screening and Omics Technologies

The large number of derivatives generated through advanced synthetic methodologies will necessitate the use of high-throughput screening (HTS) to efficiently assess their biological activity. nih.gov HTS assays can be designed to measure various endpoints, from target binding to cellular responses, allowing for the rapid identification of promising lead compounds from the derivative library. nih.govresearchgate.net

Once lead compounds are identified, a deeper understanding of their cellular effects can be achieved through the application of "omics" technologies. nih.gov These powerful tools provide a global view of the molecular changes induced by a compound.

Potential applications of omics technologies in this compound research include:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns in response to treatment, providing insights into the pathways and cellular processes affected by the compound.

Proteomics: To analyze alterations in protein expression and post-translational modifications, helping to pinpoint the direct and indirect protein targets. mdpi.com

Metabolomics: To profile changes in the cellular metabolome, revealing the impact of the compound on metabolic pathways. nih.gov

By integrating data from these different omics layers, researchers can construct a comprehensive picture of the mechanism of action of this compound and its derivatives, facilitating the selection and optimization of the most promising therapeutic candidates. mdpi.comresearchgate.net

Design of this compound-Based Probes for Biological Systems

Beyond its direct therapeutic potential, this compound can be developed into a valuable chemical probe to investigate biological systems. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context.

To transform this compound into a chemical probe, it would need to be modified to incorporate a reporter tag, such as a fluorescent group or a biotin moiety. This would allow for the visualization and/or isolation of the target protein(s) that the compound interacts with. Affinity-based pull-down experiments, where the tagged probe is used to "fish out" its binding partners from a cell lysate, followed by identification of the bound proteins using mass spectrometry, is a powerful strategy for target deconvolution. nih.gov

The development of this compound-based probes would not only be instrumental in elucidating its own mechanism of action but could also provide valuable tools for the broader scientific community to study the identified biological targets. This dual utility underscores the significant potential of this compound in both drug discovery and fundamental biological research.

Q & A

Q. How can systematic reviews optimize the search for prior art on this compound?

  • Methodological Answer: Search PubMed, SciFinder, and Reaxys with MeSH terms (“cinnamoyl derivatives,” “leucinol analogs”) and Boolean operators. Refine using filters (e.g., publication date: 2010–2025) and document hit counts (e.g., 120 results pre-filtering, 45 post-filtering). Use citation chaining (backward/forward) from key papers (e.g., PMID: 12345678) .

Q. What collaborative workflows enhance reproducibility in multi-institutional studies of this compound?

  • Methodological Answer: Adopt electronic lab notebooks (e.g., LabArchives) for real-time data sharing. Standardize protocols using platforms like Protocols.io . Perform inter-lab validation rounds with blinded samples and centralized LC-MS analysis. Report consensus data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.